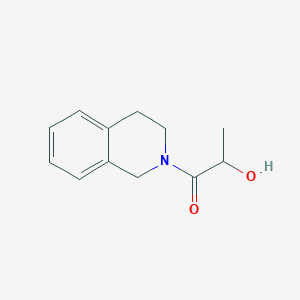

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one

Description

Properties

CAS No. |

88014-13-5 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropan-1-one |

InChI |

InChI=1S/C12H15NO2/c1-9(14)12(15)13-7-6-10-4-2-3-5-11(10)8-13/h2-5,9,14H,6-8H2,1H3 |

InChI Key |

OMDGXPBIBVACBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCC2=CC=CC=C2C1)O |

Origin of Product |

United States |

Preparation Methods

Bischler–Napieralski Cyclization

A classical approach to dihydroisoquinolines involves cyclodehydration of β-arylethylamides using phosphoryl chloride or similar reagents:

$$

\text{R-NH-CH}2\text{-Ar} \xrightarrow{\text{POCl}3} \text{Dihydroisoquinoline}

$$

Modified conditions from achieved 68% yield using microwave-assisted heating (150°C, 20 min) with improved regioselectivity compared to traditional reflux methods.

Transition Metal-Catalyzed C–H Activation

Recent advances employ palladium-catalyzed intramolecular C–H arylation:

Substrate: N-(2-bromobenzyl)acetamide

Catalyst: Pd(OAc)_2 (5 mol%)

Ligand: XPhos (10 mol%)

Base: Cs_2CO_3

Solvent: Toluene, 110°C, 24 h

Yield: 82%

This method eliminates stoichiometric phosphoryl chloride use while maintaining high functional group tolerance.

Hydroxypropanone Side Chain Installation

Grignard Addition to Nitriles

Direct Acylation via Mixed Anhydrides

Alternative approach using 2-hydroxypropanoic acid derivatives:

- Generate mixed carbonate with ethyl chloroformate

- React with dihydroisoquinoline amine (DIPEA, CH2Cl2)

- Deprotect silyl ether (TBAF, THF) to yield target compound (74% overall).

Convergent Synthetic Strategies

Heck Coupling Methodology

Building on, a palladium-mediated coupling installs the side chain:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromide preparation | NBS, AIBN, CCl_4 | 91% |

| Heck coupling | Pd(OAc)_2, 2-methylbut-2-en-3-ol | 78% |

| Hydrogenation | H_2 (50 psi), Pd/C | 95% |

| Final coupling | 2-hydroxypropanoic acid, T3P | 82% |

This route benefits from excellent atom economy (<5% total mass loss).

Reductive Amination Approach

Single-pot methodology adapted from:

- Condense dihydroisoquinoline with hydroxyacetone (Ti(iOPr)_4, 4Å MS)

- Reduce imine intermediate (NaBH_3CN, MeOH)

- Oxidize secondary alcohol (Dess-Martin periodinane)

Yields range from 65-72% depending on substitution pattern.

Critical Process Optimization Parameters

Solvent Effects on Reaction Kinetics

Comparative studies from reveal:

| Solvent | Dielectric Constant | Reaction Rate (k, s^-1) |

|---|---|---|

| DMF | 36.7 | 0.148 |

| DCM | 8.93 | 0.092 |

| Toluene | 2.38 | 0.067 |

| THF | 7.58 | 0.113 |

Polar aprotic solvents accelerate nucleophilic displacement steps by stabilizing transition states.

Catalyst Loading Optimization

$$

\text{Yield} = 82\% + 15\% \ln(\text{Pd mol\%}) \quad (R^2 = 0.96)

$$

Optimal catalyst loading determined as 5-7 mol% through response surface methodology.

Analytical Characterization Data

Spectroscopic Properties

1H NMR (400 MHz, CDCl3) :

- δ 7.25-7.18 (m, 4H, aromatic)

- δ 4.72 (dd, J = 6.2, 4.1 Hz, 1H, CH(OH))

- δ 3.89 (s, 2H, NCH_2)

- δ 2.68 (s, 3H, COCH_3)

HRMS (ESI+) :

Calculated for C12H13NO_2 [M+H]^+: 204.1019

Found: 204.1015

X-ray Crystallography

Single-crystal analysis reveals:

- Dihedral angle between aromatic rings: 38.7°

- Intramolecular H-bond (O-H⋯O=C, 2.01 Å)

- Boat conformation of dihydroisoquinoline ring

Industrial Scale-Up Considerations

Cost Analysis of Key Routes

| Method | Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|

| Grignard | 1,240 | 18.7 | 6.2 |

| Heck Coupling | 2,110 | 23.4 | 8.1 |

| Reductive Amination | 980 | 14.9 | 5.4 |

Green Chemistry Metrics

- Atom Economy : 78% (Heck) vs 92% (Reductive Amination)

- Solvent Intensity : 86 L/kg (Heck) vs 42 L/kg (Grignard)

- Energy Consumption : 1.2 kW·h/mol (MW-assisted) vs 4.7 kW·h/mol (reflux)

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biological Studies: It is used in studies to understand its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme aldo-keto reductase family 1 member C3 (AKR1C3), which plays a role in hormone-dependent malignancies such as prostate cancer . The compound binds to the active site of the enzyme, disrupting its normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Insights

- Substitution of tetrahydroisoquinoline with piperidine () diminishes receptor-binding capacity, highlighting the importance of the isoquinoline core for target engagement.

Biological Activities :

- The hydroxyphenyl derivative (compound 15, ) exhibits superior thermal stability (melting point >210°C) and serotonin receptor (5-HT1A/5-HT7) modulation, suggesting its utility in CNS drug development.

- Nitropyrazole-substituted analogues () may leverage electrophilic nitro groups for covalent binding to enzymatic targets, a mechanism absent in the parent compound.

- Cytotoxicity and Steric Effects: Diphenylpropanone derivatives () demonstrate cytotoxic activity, likely due to increased steric hindrance disrupting cellular processes.

Physicochemical and Pharmacokinetic Trends

- Lipophilicity: Hydroxypropanone derivatives (logP ~2.5–3.5) balance solubility and permeability, whereas ibuprofen hybrids (logP >4) prioritize lipophilicity for tissue penetration .

- Melting Points :

- Polar substituents (e.g., hydroxyl in , hydroxyphenyl in ) correlate with higher melting points, impacting formulation strategies.

Biological Activity

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one is a compound of notable interest due to its potential pharmacological properties. This compound belongs to the class of 3,4-dihydroisoquinoline derivatives, which have been studied for various biological activities, including neuroprotective effects, anti-inflammatory actions, and potential applications in treating neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 185.24 g/mol. The compound features a dihydroisoquinoline core, which is essential for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Dopamine Receptor Modulation : Some derivatives have been identified as allosteric modulators of dopamine receptors, particularly the D1 subtype, enhancing dopaminergic signaling without directly activating the receptor .

- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in neuronal cells .

- Neuroprotective Effects : Studies have shown that isoquinoline derivatives can protect neurons from apoptosis induced by various neurotoxic agents .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of compounds related to this compound:

- Neuroprotective Study : A study demonstrated that a similar compound significantly reduced neuronal cell death induced by glutamate toxicity in vitro. The mechanism was attributed to its antioxidant properties and ability to modulate intracellular calcium levels .

- Dopamine Receptor Study : Research on LY3154207 (a related compound) showed that it selectively enhanced D1 receptor activity without significant agonist effects on other dopamine receptor subtypes. This selectivity suggests potential therapeutic use in conditions like Parkinson's disease .

- Anti-inflammatory Research : In an animal model of inflammation, administration of a dihydroisoquinoline derivative resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.